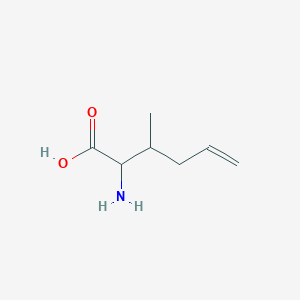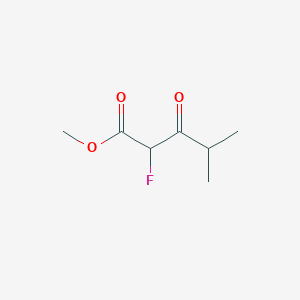
Methyl 2-fluoro-4-methyl-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-4-methyl-3-oxopentanoate is a synthetic organic compound with the molecular formula C7H11FO3. It is a colorless liquid used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a fluorine atom and a ketone group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-methyl-3-oxopentanoate can be synthesized through the selective fluorination of methyl 3-oxopentanoate. One common method involves using difluorobis(fluoroxy)methane (BDM) in anhydrous hydrogen fluoride (HF) at low temperatures (around -20°C). This process provides high conversion and selectivity, yielding methyl 2-fluoro-3-oxopentanoate with minimal byproducts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required low temperatures. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-fluoro-4-methyl-3-oxopentanoic acid.
Reduction: Formation of 2-fluoro-4-methyl-3-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-4-methyl-3-oxopentanoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of fluorinated organic compounds and pharmaceuticals.
Biology: Used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-fluoro-3-oxopentanoate
- Methyl 3-oxopentanoate
- Methyl 2-fluoro-3-oxovalerate
- Methyl 4-methyl-3-oxopentanoate
Uniqueness
Methyl 2-fluoro-4-methyl-3-oxopentanoate is unique due to the presence of both a fluorine atom and a methyl group on the pentanoate backbone. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C7H11FO3 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
methyl 2-fluoro-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C7H11FO3/c1-4(2)6(9)5(8)7(10)11-3/h4-5H,1-3H3 |
Clave InChI |
SIIWBJYLOHZPNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
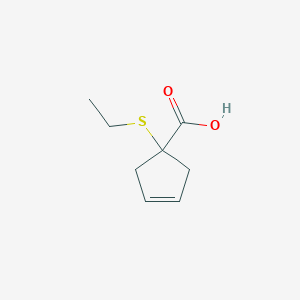
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)
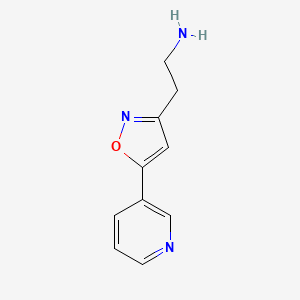
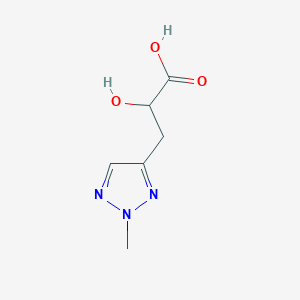
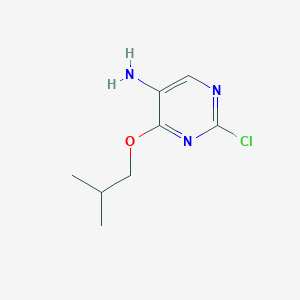

![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
